2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
Quinapril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney diseaseQuinapril hydrochloride is the hydrochloride salt form of quinapril, which is a prodrug that is converted in the body to its active form, quinaprilat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinapril hydrochloride involves several steps. One common method includes reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of quinapril hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process may include catalytic hydrogenation, crystallization, and drying steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Quinapril hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Conversion of quinapril to its active form, quinaprilat, through deesterification.
Cyclization: Formation of diketopiperazine (DKP) compounds through intramolecular cyclization.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Cyclization: Can occur in the solid state, influenced by factors such as molecular mobility and physical properties.
Major Products Formed
Quinaprilat: The active metabolite formed from the hydrolysis of quinapril.
Diketopiperazine (DKP): A degradation product formed through cyclization.
Scientific Research Applications
Quinapril hydrochloride has a wide range of scientific research applications:
Medicine: Used to treat hypertension, heart failure, and diabetic nephropathy. .
Pharmacology: Research focuses on its mechanism of action, pharmacokinetics, and interactions with other drugs.
Chemistry: Studied for its chemical stability, degradation pathways, and synthesis methods.
Mechanism of Action
Quinapril hydrochloride is converted to its active form, quinaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, it reduces the secretion of aldosterone, which decreases sodium and water retention .
Comparison with Similar Compounds
Quinapril hydrochloride is compared with other ACE inhibitors such as:
- Lisinopril
- Enalapril
- Ramipril
- Captopril
Uniqueness
Quinapril hydrochloride is unique due to its high binding affinity to tissue ACE, which may contribute to its potent and sustained duration of action . Unlike some other ACE inhibitors, it does not contain a sulfhydryl group, which may reduce the incidence of certain side effects .
Biological Activity
The compound 2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (often referred to as THIQCA-HCl ) is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the various biological activities associated with THIQCA-HCl, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
THIQCA-HCl is characterized by its intricate structure, which includes a tetrahydroisoquinoline core and an ethoxy-substituted phenylbutanoyl moiety. The molecular formula is C25H34ClN3O6, with a molecular weight of approximately 529.5 g/mol. Its solubility and stability profiles are essential for understanding its bioavailability and therapeutic efficacy.
Property | Value |
---|---|
Molecular Formula | C25H34ClN3O6 |
Molecular Weight | 529.5 g/mol |
Solubility | Soluble in DMSO |
Purity | ≥95% |
The biological activity of THIQCA-HCl can be attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:
1. Antioxidant Activity
THIQCA-HCl has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.
2. Antimicrobial Properties
Research has indicated that derivatives of tetrahydroisoquinoline compounds possess significant antimicrobial activity. THIQCA-HCl has been evaluated against several bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics.
3. Anti-inflammatory Effects
In vitro studies suggest that THIQCA-HCl may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of THIQCA-HCl and related compounds:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of THIQCA-HCl against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity .
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of THIQCA-HCl was assessed using DPPH radical scavenging assays. Results showed that the compound had an IC50 value of 25 µM, suggesting effective free radical scavenging ability .
Study 3: Inflammatory Response Modulation
A recent study explored the anti-inflammatory effects of THIQCA-HCl in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBLRJGOOANPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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